

Characterization of 3-(Butylaminocarbonyl)phenylboronic Acid by NMR: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Butylaminocarbonyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **3-(Butylaminocarbonyl)phenylboronic acid** and a common alternative, 3-Aminophenylboronic acid. The objective is to furnish researchers with the necessary data and protocols for the unambiguous identification and characterization of these compounds, which are pivotal in various fields, including medicinal chemistry and materials science.

Comparative NMR Data Analysis

The structural nuances between **3-(Butylaminocarbonyl)phenylboronic acid** and 3-Aminophenylboronic acid are clearly delineated by their respective NMR spectra. The following tables summarize the predicted and experimental ^1H , ^{13}C , and ^{11}B NMR spectral data. The data for **3-(Butylaminocarbonyl)phenylboronic acid** is predicted based on the analysis of structurally similar compounds, including 4-(Butylaminocarbonyl)phenylboronic acid and 3-(N-BOC-N-Butylamino)phenylboronic acid, while the data for 3-Aminophenylboronic acid is based on available experimental spectra.

Table 1: Comparative ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)	~8.4 (s, 1H)	Singlet	1H	Ar-H (H2)
~8.2 (br s, 2H)	Broad Singlet	2H	B(OH) ₂	
~8.0 (d, J = 7.5 Hz, 1H)	Doublet	1H	Ar-H (H6)	
~7.8 (d, J = 7.5 Hz, 1H)	Doublet	1H	Ar-H (H4)	
~7.4 (t, J = 7.5 Hz, 1H)	Triplet	1H	Ar-H (H5)	
~8.5 (t, J = 5.5 Hz, 1H)	Triplet	1H	NH	
~3.3 (q, J = 6.5 Hz, 2H)	Quartet	2H	N-CH ₂	
~1.5 (sextet, J = 7.0 Hz, 2H)	Sextet	2H	N-CH ₂ -CH ₂	
~1.3 (sextet, J = 7.5 Hz, 2H)	Sextet	2H	CH ₂ -CH ₃	
~0.9 (t, J = 7.5 Hz, 3H)	Triplet	3H	CH ₃	
3-Aminophenylboronic acid (Experimental)[1]	7.0-7.2 (m, 2H)	Multiplet	2H	Ar-H
6.8-7.0 (m, 2H)	Multiplet	2H	Ar-H	
5.0 (br s, 2H)	Broad Singlet	2H	NH ₂	

7.9 (br s, 2H)	Broad Singlet	2H	B(OH) ₂
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Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Compound	Chemical Shift (δ, ppm)	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)	~166.5	C=O
~135.0	Ar-C (C3)	
~133.0 (broad)	Ar-C-B (C1)	
~130.0	Ar-C (C6)	
~128.5	Ar-C (C5)	
~127.0	Ar-C (C4)	
~125.0	Ar-C (C2)	
~39.0	N-CH ₂	
~31.5	N-CH ₂ -CH ₂	
~19.5	CH ₂ -CH ₃	
~13.5	CH ₃	
3-Aminophenylboronic acid (Experimental)	~148.0	Ar-C-NH ₂
~135.0 (broad)	Ar-C-B	
~128.0	Ar-C	
~118.0	Ar-C	
~115.0	Ar-C	

Table 3: Comparative ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Linewidth (Hz)	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)	~28-30	Broad	Trigonal planar (sp^2) Boronic Acid
3-Aminophenylboronic acid (Experimental)	~29	Broad	Trigonal planar (sp^2) Boronic Acid

Experimental Protocols

NMR Sample Preparation

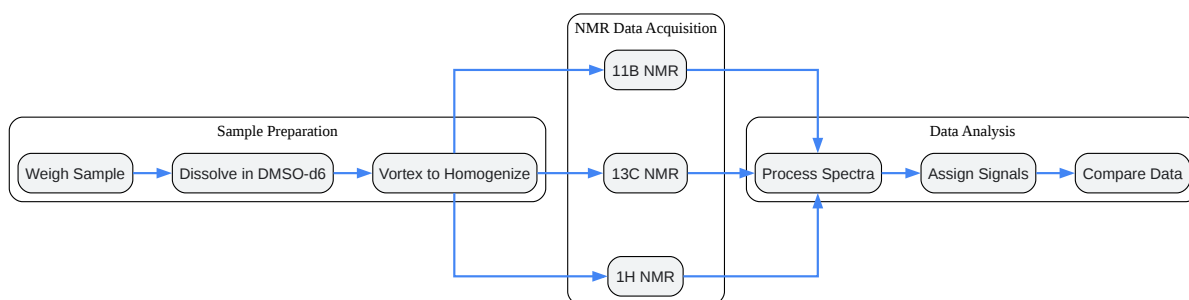
- **Sample Weighing:** Accurately weigh 5-10 mg of the analyte for 1H and ^{11}B NMR, and 20-30 mg for ^{13}C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide ($DMSO-d_6$).
- **Homogenization:** Gently vortex the sample to ensure complete dissolution.

NMR Data Acquisition

- **Instrumentation:** A 500 MHz NMR spectrometer equipped with a broadband probe.
- 1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Temperature: 298 K
- ^{13}C NMR:

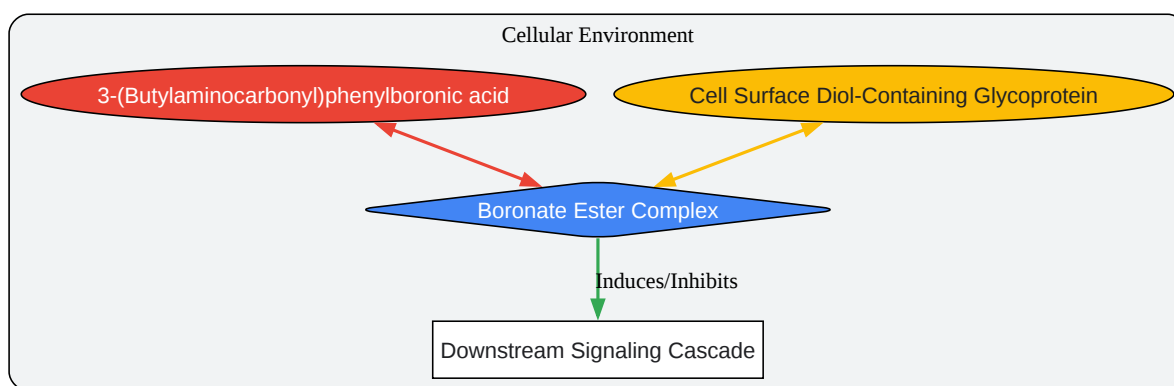
- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Temperature: 298 K
- ^{11}B NMR:
 - Pulse Program: zg
 - Number of Scans: 256
 - Spectral Width: 200 ppm
 - Temperature: 298 K
- Referencing: Chemical shifts for ^1H and ^{13}C NMR are referenced to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C). ^{11}B NMR spectra are referenced externally to $\text{BF}_3 \cdot \text{OEt}_2$ ($\delta = 0$ ppm).

Visualization of Experimental Workflow and a Relevant Signaling Pathway



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Caption: Experimental workflow for NMR characterization.



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References

- 1. 3-Aminophenylboronic acid monohydrate(206658-89-1) ¹H NMR [m.chemicalbook.com]
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